Home > Products > Screening Compounds P79035 > Levoleucovorin calcium
Levoleucovorin calcium - 80433-71-2

Levoleucovorin calcium

Catalog Number: EVT-506014
CAS Number: 80433-71-2
Molecular Formula: C20H23CaN7O7
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levoleucovorin calcium, the levorotatory isomer of leucovorin calcium, is a folate analog extensively studied for its applications in scientific research. As a reduced folate, it plays a crucial role in various cellular metabolic processes, particularly in the synthesis of purines and pyrimidines, essential components of DNA and RNA. [] Levoleucovorin calcium has garnered significant interest due to its potential advantages over its racemic counterpart, leucovorin calcium, in specific research contexts.

Future Directions

References:[1] https://www.semanticscholar.org/paper/da08339211544fb37cd292e4c6e06034ab52c08a [] https://www.semanticscholar.org/paper/1d73f4d1d93e2fde5470d079ba4f25da418adb97 [] https://www.semanticscholar.org/paper/7947cbff442f2af498f25fca624b74ef7a62d8f0

Fluorouracil

Compound Description: Fluorouracil is a pyrimidine analog antimetabolite drug used in cancer treatment. It works by disrupting RNA synthesis and DNA replication, leading to cell death [, ].

Methotrexate

Compound Description: Methotrexate is an antimetabolite and antifolate drug widely used in the treatment of various cancers and autoimmune diseases. It inhibits dihydrofolate reductase, an enzyme crucial for folate metabolism, thereby interfering with DNA synthesis and cell replication [].

Relevance: Levoleucovorin calcium, the active enantiomer of leucovorin, is administered after high-dose methotrexate therapy to mitigate methotrexate's toxic effects by providing cells with a source of reduced folate []. This rescue therapy helps protect normal cells from the harmful effects of methotrexate.

Leucovorin Calcium

Compound Description: Leucovorin calcium is a racemic mixture of the (6R) and (6S) isomers of 5-formyltetrahydrofolic acid calcium salt. It is converted in the body to active folates, which are essential for various metabolic processes, including DNA and RNA synthesis [, ].

Relevance: Leucovorin calcium is closely related to levoleucovorin calcium, as it is the racemic mixture from which the latter is derived. Levoleucovorin calcium, the (6S) isomer, is the pharmacologically active enantiomer of leucovorin calcium and exhibits higher purity and potentially improved efficacy [].

(6S)-Calcium Folate

Compound Description: (6S)-Calcium folate is another name for the active enantiomer of leucovorin calcium, which is the same active compound as levoleucovorin calcium [].

Relevance: This compound is directly equivalent to levoleucovorin calcium, highlighting the specific isomer responsible for the drug's therapeutic activity [].

S-Phenylethylamine

Compound Description: S-Phenylethylamine is a chiral resolving agent commonly used to separate enantiomers in pharmaceutical synthesis [].

Relevance: In the production process of high-purity levoleucovorin calcium, S-phenylethylamine is employed as a resolving agent to isolate the desired (6S) isomer from the racemic mixture []. This step is crucial for obtaining a final product with high enantiomeric purity.

Overview

Calcium levofolinate, also known as levoleucovorin calcium, is the calcium salt of the biologically active form of folinic acid (5-formyl tetrahydrofolic acid). This compound is primarily utilized in medical settings to mitigate the toxic effects of folic acid antagonists, such as methotrexate, and to enhance the efficacy of certain chemotherapeutic agents like fluorouracil in the treatment of colorectal cancer. Calcium levofolinate is recognized for its ability to bypass the need for reduction by dihydrofolate reductase, making it an essential cofactor in various biochemical reactions involving folates .

Source and Classification

Calcium levofolinate is derived from folic acid through a series of chemical transformations. It falls under the category of antidotes, coenzymes, and folate analogs. The compound's classification as a detoxifying agent for antineoplastic treatment highlights its role in cancer therapy . It is distinct from its racemic counterpart, leucovorin, which contains both the dextrorotary and levorotary isomers, while calcium levofolinate consists solely of the pharmacologically active levo-isomer .

Synthesis Analysis

The synthesis of high-purity calcium levofolinate involves several steps that include reduction, formylation, recrystallization, and hydrolysis. A notable method employs folic acid as a starting material, where it undergoes a series of reactions to yield the desired product:

  1. Reduction and Formylation: Folic acid is reduced and formylated to produce intermediates.
  2. Intermediate Recrystallization: The intermediates are purified through recrystallization processes.
  3. Hydrolysis: The reaction mixture undergoes hydrolysis to open rings, followed by the addition of anhydrous calcium chloride to precipitate calcium levofolinate.
  4. Final Recrystallization: The precipitated solid undergoes further recrystallization to achieve high purity .

This method results in a product with an optical purity exceeding 98.5% and minimal impurities, making it suitable for industrial-scale production .

Molecular Structure Analysis

The molecular formula for calcium levofolinate is C20H21CaN7O7C_{20}H_{21}CaN_{7}O_{7}, with a molecular weight of approximately 511.508 g/mol. Its structure features a pteridine ring system characteristic of folates, along with a carboxylic acid group and a formyl group:

  • Molecular Weight: 511.508 g/mol
  • CAS Number: 80433-71-2
  • Melting Point: 240-250 °C (decomposes) .

The structural representation includes key functional groups that contribute to its biological activity and solubility characteristics.

Chemical Reactions Analysis

Calcium levofolinate participates in various biochemical reactions, primarily serving as a cofactor in one-carbon metabolism. Its primary chemical reactions include:

  1. Conversion to Active Forms: Calcium levofolinate can be rapidly converted into methyl-tetrahydrofolate within the body, facilitating crucial metabolic processes.
  2. Antagonism of Folate Antagonists: It counteracts the effects of drugs like methotrexate by providing an alternative source of folate, thereby restoring normal cellular function.
  3. Enhancement of Chemotherapy Efficacy: In combination with fluorouracil, it enhances therapeutic outcomes in colorectal cancer treatment by improving drug uptake and efficacy .
Mechanism of Action

Calcium levofolinate's mechanism involves its role as a reduced form of folate that does not require enzymatic reduction for activation. This allows it to participate directly in metabolic pathways that utilize folates as donors of one-carbon units necessary for DNA synthesis and repair:

  • Bypassing Dihydrofolate Reductase: Unlike other forms of folate that require reduction by dihydrofolate reductase, calcium levofolinate can enter metabolic pathways directly.
  • Restoration of Folate Levels: It replenishes tetrahydrofolate levels in cells affected by folic acid antagonists .
  • Synergistic Effects with Chemotherapy: By enhancing the activity of fluorouracil, it improves therapeutic outcomes in cancer treatments .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to light yellow crystalline powder.
  • Melting Point: 240-250 °C (decomposes).
  • Solubility: Slightly soluble in water; practically insoluble in organic solvents.

Chemical Properties

  • Stability: Stable under inert conditions but sensitive to light and moisture; should be stored at -20 °C in dark conditions.
  • pH Range: Optimal pH for stability lies between 5.5 and 8.5 during synthesis processes .

These properties are critical for its handling and application in pharmaceutical formulations.

Applications

Calcium levofolinate has several scientific applications:

  1. Cancer Treatment: Primarily used to mitigate the toxic effects of methotrexate in patients undergoing chemotherapy for various cancers.
  2. Enhancement of Chemotherapeutic Agents: Used alongside fluorouracil to increase its efficacy against colorectal cancer.
  3. Treatment of Megaloblastic Anemia: It serves as an effective treatment option for patients suffering from megaloblastic anemia due to folate deficiency .
Introduction to Calcium Levofolinate

Historical Development and Nomenclature

The historical trajectory of calcium levofolinate begins with the 1948 discovery of "citrovorum factor" – later identified as 5-formyltetrahydrofolate – by Sauberlich and Baumann during nutritional studies of Leuconostoc citrovorum. This breakthrough revealed that reduced folate derivatives, not folic acid itself, functioned as the active coenzyme form in cellular metabolism. By the 1950s, researchers had synthesized racemic folinic acid (d,l-folinic acid), marketed as leucovorin, which contained both pharmacologically active L-isomer and biologically inactive D-isomer. The recognition that only the L-configured stereoisomer (levorotatory form) possessed biological activity drove the development of enantiomerically pure formulations [7].

The terminological evolution reflects advancing scientific understanding:

  • Chemical name: Calcium (2S)-2-{[4-({[(6S)-2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]amino}pentanedioate
  • Generic names: Levoleucovorin calcium (USAN), calcium levofolinate (INN)
  • Brand names: Fusilev®, Isovorin®
  • CAS registry: 80433-71-2

The regulatory milestone came in 2008 when the FDA approved levoleucovorin calcium as a distinct entity from racemic leucovorin, validating its improved therapeutic profile. This approval acknowledged that calcium levofolinate provides equivalent folate activity at half the molar dose of the racemic mixture by eliminating the pharmacologically irrelevant D-isomer [5] [7] [9].

Structural and Stereochemical Properties

Calcium levofolinate possesses the molecular formula C₂₀H₂₁CaN₇O₇ and a molecular weight of 511.5 g/mol. Its crystalline structure appears as an off-white to pale beige hygroscopic powder that decomposes at 240-250°C without melting. The compound demonstrates limited aqueous solubility (approximately 9 mg/mL in water at 20°C) and is practically insoluble in acetone and ethanol, presenting formulation challenges overcome through specialized pharmaceutical engineering [3] [5].

  • Stereochemical Precision: The molecule contains two chiral centers at positions C6 and C2' of the pteridine ring and glutamate moiety, respectively. The biologically critical (6S) configuration enables specific binding to folate transporters and enzymes, while the (2'S) orientation facilitates polyglutamation by folylpolyglutamate synthetase. This defined stereochemistry contrasts with the racemic folinic acid (d,l-leucovorin), which contains a 50:50 mixture of (6S) and (6R) diastereomers at the pteridine ring [5] [8] [9].

  • Structural-Functional Relationships: The 5-formyl group serves as a chemically stable precursor that undergoes rapid enzymatic conversion to 5,10-methylenetetrahydrofolate – the essential cofactor for thymidylate synthase inhibition by 5-FU. The calcium counterion provides stability but contributes to precipitation risks when combined with carbonate-buffered solutions or certain chemotherapeutics like 5-FU. The glutamate moiety enables polyglutamation, which traps the active metabolite intracellularly, significantly prolonging its half-life from minutes to hours [3] [5] [8].

Table 1: Nomenclature and Synonyms of Calcium Levofolinate

Systematic NameSynonymsRegistry Identifiers
Calcium (2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioateLevoleucovorin calcium, Levofolinate calcium, Fusilev, Isovorin, CL 307782, ElvorineCAS: 80433-71-2PubChem CID: 137183587UNII: 778XL6VBS8ATC: V03AF04

Comparative Analysis with Racemic Folinic Acid and Sodium Levofolinate

The pharmacological landscape of reduced folates encompasses three principal agents: calcium levofolinate (L-isomer), racemic calcium folinate (d,l-leucovorin), and sodium levofolinate (disodium salt of L-isomer). Each exhibits distinct physicochemical properties and biological behaviors with therapeutic implications.

  • Biochemical and Pharmacological Comparisons:
  • Steric Efficiency: Calcium levofolinate delivers 100% pharmacologically active L-isomer, whereas racemic folinic acid contains only 50% active L-form alongside 50% inactive D-isomer. The D-isomer competes with the L-form for transport via the reduced folate carrier (RFC) and undergoes renal reabsorption with an extended half-life (t½ = 8 hours versus 4 hours for 5-MTHF), potentially impeding cellular uptake of the active isomer. Clinically, this necessitates double-dosing of racemic folinic acid (e.g., 200 mg/m²) to achieve equivalent active moiety exposure as calcium levofolinate (100 mg/m²) [2] [7] [10].

  • Solubility Limitations: Calcium levofolinate's aqueous solubility (9 mg/mL) restricts its compatibility with 5-FU in combined infusions due to precipitation risks. In contrast, sodium levofolinate (disodium salt) achieves significantly higher solubility (>100 mg/mL), enabling stable co-formulation with 5-FU in elastomeric pumps for continuous infusion. This practical advantage translates to simplified administration protocols without compromising efficacy [2] [4].

  • Therapeutic Efficacy Considerations:

  • Synergy with 5-FU: Preclinical models demonstrate that simultaneous 24-hour administration of sodium levofolinate with 5-FU produces synergistic cytotoxicity in colorectal cancer cells, whereas calcium levofolinate exhibits merely additive effects under identical conditions. This difference arises from enhanced thymidylate synthase inhibition due to optimized ternary complex formation when the folate cofactor and 5-FU metabolite FdUMP are present concurrently at therapeutic concentrations [2] [4].

  • Rescue Therapy Considerations: In high-dose methotrexate rescue, calcium levofolinate generates higher intracellular tetrahydrofolate (THF) than racemic folinic acid because it bypasses the need for dihydrofolate reductase (DHFR)-mediated activation. This property proves particularly advantageous when DHFR remains inhibited by residual methotrexate. Additionally, calcium levofolinate presents lower hypercalcemia risk than calcium folinate (d,l-leucovorin) when administered in equimolar doses during augmented rescue protocols in patients with acute kidney injury [6] [10].

Table 2: Comparative Properties of Therapeutic Folate Formulations

PropertyCalcium LevofolinateRacemic Calcium FolinateSodium Levofolinate
Chemical CompositionCalcium salt of L-5-formyl-THFCalcium salt of 50:50 D,L-5-formyl-THFDisodium salt of L-5-formyl-THF
Active Isomer Content100%50%100%
Aqueous Solubility9 mg/mL10 mg/mL>100 mg/mL
Protein Binding27%15% (D-isomer), 27% (L-isomer)27%
Primary Plasma Metabolite5-MTHF (t½=6.5h)5-MTHF (t½=4h) + D-isomer (t½=8h)5-MTHF (t½=6.5h)
Compatibility with 5-FU InfusionLimited (precipitation risk)Limited (precipitation risk)Fully compatible
Relative Dose Equivalence100 mg200 mg100 mg
  • Molecular Transport Dynamics: Studies in FRα autoantibody-positive models reveal distinct transport profiles. Levofolinate (calcium or sodium salt) demonstrates superior placental transfer and blood-brain barrier penetration compared to folic acid or 5-MTHF when folate receptor alpha (FRα) function is compromised. This advantage stems from levofolinate's capacity to utilize alternative transporters like the proton-coupled folate transporter (PCFT) and its efficient conversion to 5,10-methylenetetrahydrofolate independent of MTHFR polymorphisms [6] [10].

The convergence of stereochemical precision, solubility characteristics, and transporter interactions positions calcium levofolinate as a versatile agent within the folate therapeutic arsenal. While sodium levofolinate offers practical advantages for continuous infusion regimens, calcium levofolinate maintains its niche where calcium salt formulations are preferred and in clinical scenarios requiring optimized folate rescue or circumvention of transport limitations [2] [4] [6].

Properties

CAS Number

80433-71-2

Product Name

Calcium levofolinate

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H23CaN7O7

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1

InChI Key

BZPWXVJDMRBCMD-QNTKWALQSA-N

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

Synonyms

Calcium Folinate

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca]

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.